N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S2/c1-9-19-21-15(27-9)18-13(25)8-26-16-22-20-14-17-12(24)7-11(23(14)16)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,20,24)(H,18,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVCSANNWVXFGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of thiadiazole derivatives known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 365.4 g/mol. The structure features a thiadiazole ring and a triazolo-pyrimidine moiety which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide have demonstrated significant growth inhibition against various cancer cell lines. In particular:
- MCF-7 Breast Cancer Cells : A related derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Thiadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that these compounds exhibit effectiveness against a range of pathogens due to their ability to disrupt microbial cell functions. The presence of the thiadiazole moiety enhances the interaction with biological membranes and enzymes involved in microbial metabolism .
Neuroprotective and Anticonvulsant Effects
The neuroprotective properties of thiadiazole derivatives have been documented in various studies. For example:
- Anticonvulsant Activity : Certain derivatives have shown efficacy in animal models for epilepsy, suggesting that they may modulate neurotransmitter systems effectively . The mechanism may involve the enhancement of GABAergic transmission or inhibition of excitatory neurotransmitters.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the thiadiazole scaffold could enhance anticancer activity significantly .
- Mechanistic Insights : Research has shown that some thiadiazole compounds can down-regulate specific gene expressions associated with cancer progression (e.g., MMP2 and VEGFA), indicating a potential mechanism for their anticancer effects .
Comparative Table of Biological Activities
| Activity Type | Compound | IC50/Effectiveness |
|---|---|---|
| Anticancer | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-acetamide | IC50 = 0.28 µg/mL (MCF-7) |
| Antimicrobial | Various 1,3,4-thiadiazole derivatives | Broad-spectrum effectiveness |
| Neuroprotective | Selected 1,3,4-thiadiazole derivatives | Significant in animal models |
| Anticonvulsant | Certain derivatives | Effective in MES and scPTZ models |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit promising anticancer properties. Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thioacetamide) derivatives have been tested against various cancer models with notable efficacy .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The mechanism often involves disrupting cell wall synthesis or inhibiting essential metabolic pathways in microorganisms. This makes it a candidate for developing new antimicrobial agents .
Anticonvulsant Activity
The 1,3,4-thiadiazole scaffold is recognized for its anticonvulsant properties. Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide have shown effectiveness in animal models of epilepsy. For example, studies have reported that certain derivatives exhibit higher potency compared to established anticonvulsants like valproic acid .
Pesticidal Activity
The unique structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide allows it to function as a pesticide. Its ability to inhibit specific enzymes in pests makes it effective against a range of agricultural pests while being less harmful to beneficial organisms .
Plant Growth Regulation
Research suggests that thiadiazole derivatives can also act as plant growth regulators. They may enhance growth rates and resistance to environmental stressors through their interaction with plant hormonal pathways .
Development of Advanced Materials
The compound's unique chemical structure allows for its use in synthesizing advanced materials with desirable properties such as enhanced thermal stability and conductivity. These materials can be applied in electronics and nanotechnology .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Bioactivity Trends : Analog 1’s fluorophenyl substitution correlates with improved enzymatic inhibition compared to bromo- or methoxy-substituted variants, suggesting halogen interactions are critical for target engagement . The target compound’s bioactivity remains underexplored but may align with triazolopyrimidine-based kinase inhibitors.
- Synthetic Complexity : The target compound’s synthesis likely requires stringent control of reaction conditions (e.g., acid concentration, temperature) to avoid byproducts, as seen in Analog 4’s dependency on sulfuric acid for cyclization .
Physicochemical Properties
- Solubility : Analog 1’s fluorophenyl group improves aqueous solubility (~2.5 mg/mL) compared to the target compound’s hydrophobic phenyl and methyl groups, which may limit bioavailability without formulation aids .
- Thermal Stability : The spirodiazaspiro system in Analog 3 exhibits exceptional thermal stability, whereas the target compound’s melting point is estimated at 240–260°C based on triazolopyrimidine analogs .
Q & A
Q. What are the common synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling reactions. For example:
- Step 1 : Reacting a thiadiazole precursor (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) with a thioacetamide intermediate under reflux conditions in a polar aprotic solvent (e.g., DMF or acetone) .
- Step 2 : Introducing the triazolopyrimidinone moiety via cyclization using reagents like PCl₃ or POCl₃ under anhydrous conditions .
- Purification : Recrystallization from ethanol or acetonitrile yields the final compound (45–58% yields reported) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., δ 7.52–7.94 ppm for aromatic protons) and carbon backbone .
- IR : Peaks at 1649–1670 cm⁻¹ confirm carbonyl (C=O) and thioamide (C=S) groups .
- X-ray Diffraction : Co-crystal analysis resolves bond lengths/angles (e.g., C–S bonds at ~1.68 Å) and confirms bicyclic heterocyclic systems .
Q. What biological activities are associated with this compound?
- Methodological Answer : While direct data on this compound is limited, analogs with triazolopyrimidine-thiadiazole scaffolds show:
- Anticancer Activity : IC₅₀ values of 2–10 μM against HeLa and MCF-7 cell lines via topoisomerase inhibition .
- Antimicrobial Effects : MIC values of 8–32 μg/mL against S. aureus and E. coli .
- Anti-inflammatory Action : COX-II inhibition (70–85% at 50 μM) in docking studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer : Yield optimization requires systematic parameter variation:
- Catalysts : Using K₂CO₃ or Et₃N as bases enhances nucleophilic substitution efficiency (yields increase by 15–20%) .
- Solvent : Switching from ethanol to DMF reduces side reactions (e.g., hydrolysis) .
- Temperature : Controlled heating (70–80°C) minimizes thermal degradation of thioacetamide intermediates .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR peaks may arise from tautomerism or solvent effects. Strategies include:
- Variable-Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) .
- DFT Calculations : Compare experimental IR peaks with computed vibrational modes to assign ambiguous signals .
- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What computational methods predict binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used:
- Target Selection : Prioritize enzymes like COX-II or bacterial DNA gyrase based on analog data .
- Docking Parameters : Grid boxes centered on active sites (e.g., COX-II PDB: 3LN1) with 25 ų dimensions .
- Validation : Compare docking scores (e.g., ∆G = −9.2 kcal/mol) with experimental IC₅₀ values .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : SAR studies require systematic structural modifications:
- Core Modifications : Replace the 5-methyl group on the thiadiazole with halogens (e.g., Cl, F) to assess electronic effects .
- Linker Variations : Substitute the thioacetamide bridge with sulfonamide or amide groups .
- Bioisosteres : Swap the triazolopyrimidinone moiety with triazolo[1,5-a]pyrimidine to evaluate ring size impact .
Q. What analytical techniques quantify degradation products under physiological conditions?
- Methodological Answer : Stability studies use:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
